molecular formula C16H16N2O B3167224 1-(3-Phenylpropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 918152-32-6

1-(3-Phenylpropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B3167224
CAS No.: 918152-32-6
M. Wt: 252.31 g/mol
InChI Key: KHNYYRNEVZHTCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Phenylpropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a chemical compound that belongs to the class of benzodiazepines. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a benzodiazepine core with a phenylpropyl side chain, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 1-(3-Phenylpropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-phenylpropylamine with phthalic anhydride under specific conditions to form the desired benzodiazepine derivative. The reaction typically requires a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The mixture is heated under reflux conditions to facilitate the formation of the product.

Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

1-(3-Phenylpropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The benzodiazepine core allows for various substitution reactions, where different substituents can be introduced at specific positions on the ring. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-Phenylpropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological targets such as enzymes and receptors.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of neurological disorders and anxiety-related conditions.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Phenylpropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The pathways involved in its mechanism of action include the enhancement of GABAergic neurotransmission, which can result in anxiolytic and sedative effects.

Comparison with Similar Compounds

1-(3-Phenylpropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one can be compared with other benzodiazepine derivatives, such as diazepam and lorazepam

    Diazepam: Known for its use as an anxiolytic and muscle relaxant.

    Lorazepam: Commonly used for its sedative and anxiolytic effects.

The uniqueness of this compound lies in its specific side chain, which may confer different pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines.

Properties

IUPAC Name

3-(3-phenylpropyl)-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c19-16-17-14-10-4-5-11-15(14)18(16)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNYYRNEVZHTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCN2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735122
Record name 1-(3-Phenylpropyl)-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918152-32-6
Record name 1-(3-Phenylpropyl)-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Phenylpropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
Reactant of Route 2
Reactant of Route 2
1-(3-Phenylpropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
Reactant of Route 3
Reactant of Route 3
1-(3-Phenylpropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
Reactant of Route 4
Reactant of Route 4
1-(3-Phenylpropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
Reactant of Route 5
Reactant of Route 5
1-(3-Phenylpropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
Reactant of Route 6
Reactant of Route 6
1-(3-Phenylpropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.